molecular formula C10H5N3 B15313954 1H-indole-3,4-dicarbonitrile

1H-indole-3,4-dicarbonitrile

Cat. No.: B15313954
M. Wt: 167.17 g/mol
InChI Key: XNGITTFJJOJTIC-UHFFFAOYSA-N
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Description

1H-Indole-3,4-dicarbonitrile is a heterocyclic compound featuring an indole core substituted with two cyano (-CN) groups at positions 3 and 2. The indole scaffold, a fused bicyclic structure comprising a benzene ring and a pyrrole ring, imparts unique electronic and steric properties. Dicarbonitrile functionalization enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science. Its applications span drug discovery (e.g., kinase inhibitors) and optoelectronics due to its electron-withdrawing cyano groups and planar aromatic system .

Properties

Molecular Formula

C10H5N3

Molecular Weight

167.17 g/mol

IUPAC Name

1H-indole-3,4-dicarbonitrile

InChI

InChI=1S/C10H5N3/c11-4-7-2-1-3-9-10(7)8(5-12)6-13-9/h1-3,6,13H

InChI Key

XNGITTFJJOJTIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3,4-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of 1H-indole-3-carbaldehyde with a suitable nitrile source under specific conditions. For instance, the reaction of 1H-indole-3-carbaldehyde with malononitrile in the presence of a base such as piperidine can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indole-3,4-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-indole-3,4-dicarbonitrile involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its biological effects. The nitrile groups play a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Pyrrole-Based Dicarbonitriles

Example: 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile

  • Structural Differences : Replaces the indole’s benzene ring with a simpler pyrrole, reducing aromatic conjugation and steric bulk.
  • Synthesis : Produced via chloride-catalyzed degradation of tetrachlorothiadiazine or via multi-step routes starting from 1H-pyrrole-3,4-dicarbonitrile .
  • Applications : Primarily used in dye synthesis (e.g., ylidene derivatives for color photography) rather than pharmaceuticals. The lack of a fused aromatic system limits its bioactivity compared to indole derivatives .

Key Data :

Property 1H-Indole-3,4-Dicarbonitrile 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile
Core Structure Indole (benzene + pyrrole) Pyrrole
Functional Groups 3,4-dicarbonitrile 3,4-dicarbonitrile, 2-amino, 5-chloro
Applications Drug intermediates, materials Dyes, photography
Commercial Availability Limited CAS: 152586-70-4

Quinoline-Based Dicarbonitriles

Examples: Epiminomethanoquinoline-3,4-dicarbonitrile, Pyrazolo[3,4-b]quinoline-3-carbonitriles

  • Structural Differences: Quinoline cores (benzene fused with pyridine) replace indole’s pyrrole, altering electron distribution.
  • Synthesis : Pfitzinger reaction using isatin derivatives or multi-step cyclization .
  • Applications : Neuroactive agents (e.g., structural analogs of Ropinirole and Pergolide for neurodegenerative diseases). The pyridine nitrogen enhances hydrogen bonding, improving target specificity compared to indole derivatives .

Key Data :

Property This compound Epiminomethanoquinoline-3,4-dicarbonitrile
Core Structure Indole Quinoline
Functional Groups 3,4-dicarbonitrile 3,4-dicarbonitrile, epimino group
Bioactivity Broad kinase inhibition Neurodegenerative drug analogs
Synthetic Complexity Moderate High (multi-step cyclization)

Chromene and Spiro Derivatives

Examples: 2-Amino-4-aryl-4H-chromene-3-carbonitriles, Spiro[indoline-3,2-pyrrolidine]-carbonitriles

  • Structural Differences : Chromenes incorporate an oxygen atom in a fused benzene-pyran system, while spiro compounds introduce conformational rigidity.
  • Synthesis : One-pot reactions under phase-transfer catalysis (PTC) for chromenes ; spiro systems require stereoselective cycloadditions .
  • Applications : Chromenes exhibit antioxidant and anticancer properties; spiro derivatives are explored for enzyme inhibition (e.g., acetylcholinesterase) due to their 3D complexity .

Key Data :

Property This compound 2-Amino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile
Core Structure Indole Chromene
Functional Groups 3,4-dicarbonitrile 3-carbonitrile, 2-amino, 5-hydroxy
Solubility Low (nonpolar) Moderate (polar OH group)
Bioactivity Kinase inhibition Antioxidant, anticancer

Pyrazole-Based Dicarbonitriles

Example: 5-Amino-2-methyl-pyrazole-3,4-dicarbonitrile

  • Structural Differences : Pyrazole’s five-membered ring with two adjacent nitrogens increases polarity and hydrogen-bonding capacity.
  • Synthesis : Pfitzinger synthesis or condensation reactions .
  • Applications: Precursors for pyrazoloquinolines with antimalarial and antimicrobial activity. The amino group enhances reactivity in nucleophilic substitutions compared to indole derivatives .

Research Trends and Gaps (2025 Update)

Recent studies emphasize tailoring indole-3,4-dicarbonitrile’s electronic properties via substituent modulation for OLEDs and covalent kinase inhibitors. However, comparative pharmacokinetic data with quinoline or spiro analogs remain scarce. Future work should address scalability of indole derivatives and their in vivo toxicity profiles .

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